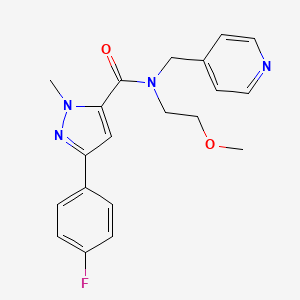

3-(4-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide” is a pyridine derivative. Pyridine derivatives are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products. Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .

Synthesis Analysis

The synthesis of pyridine compounds can be achieved through various methods. For instance, Arthur Hantzsch synthesized pyridine compounds through a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia . In a similar vein, Desai et al. synthesized fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs .Scientific Research Applications

1. Kinase Inhibition

The compound shows potential as a selective inhibitor in the Met kinase superfamily. In a study, derivatives of this compound, including substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrated potent Met kinase inhibition. Such inhibitors have applications in cancer treatment, as evidenced by one analogue showing complete tumor stasis in a gastric carcinoma model and advancing into clinical trials (Schroeder et al., 2009).

2. Radiotracer Synthesis

The compound's structure is closely related to substances used in the synthesis of PET radiotracers for studying CB1 cannabinoid receptors. For instance, a related compound, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, was synthesized successfully with high radiochemical purity for potential use in brain imaging (Katoch-Rouse & Horti, 2003).

3. Cytotoxicity in Cancer Research

Compounds with structural similarities have been investigated for their cytotoxic activity against various human cancer cell lines. Pyrazolo[1,5-a]pyrimidines, for example, were evaluated for their structure-activity relationship in cytotoxicity studies, demonstrating potential in cancer therapy research (Hassan et al., 2015).

4. Crystallography and Structural Analysis

Studies have been conducted on similar compounds for crystal structure determination. For instance, research on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides provided insights into the geometric parameters and intermolecular interactions of related structures, which are valuable for the development of new pharmaceuticals (Köysal et al., 2005).

5. Development of Fluorescent Probes

Pyrazolo[1,5-a]pyrimidines, structurally related to the compound , have been used to create functional fluorophores. This application is significant in biological and environmental research for detecting relevant species, highlighting the compound's potential in the field of fluorescence and imaging technology (Castillo, Tigreros, & Portilla, 2018).

properties

IUPAC Name |

5-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2/c1-24-19(13-18(23-24)16-3-5-17(21)6-4-16)20(26)25(11-12-27-2)14-15-7-9-22-10-8-15/h3-10,13H,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJYEMZRXISVPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CCOC)CC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2429023.png)

![4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2429025.png)

![Ethyl 4-[4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2429026.png)

![5-methyl-1-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2429028.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide](/img/structure/B2429030.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2429032.png)

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2429035.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/no-structure.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2429040.png)

![rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride](/img/structure/B2429043.png)

![3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2429045.png)